Head-to-Head Lipophilicity Comparison: LogP −1.98 vs. −1.62 (Ethyl Analog) and −1.3 (1-Methyl Analog) for Optimized Aqueous Compatibility
The title compound exhibits a calculated partition coefficient (LogP) of −1.98, which is 0.36 log units lower (i.e., approximately 2.3-fold more hydrophilic) than its closest N1-ethyl analog 5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS 1491419-96-5, LogP −1.62) . The LogP difference widens to 0.68 log units (∼4.8-fold) versus 5-amino-1-methylpyrimidine-2,4-dione (XLogP3 −1.3), which lacks the N3-hydroxypropyl group entirely [1]. This enhanced hydrophilicity can reduce non-specific protein binding, improve solubility in aqueous assay media, and simplify reverse-phase chromatographic purification of downstream derivatives.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = −1.98 (calculated; Fluorochem specification) |
| Comparator Or Baseline | 5-Amino-1-ethyl-3-(2-hydroxypropyl) analog: LogP = −1.62; 5-Amino-1-methyluracil: XLogP3 = −1.3; 5-Amino-1,3-dimethyluracil: XLogP3 = −1.1 |
| Quantified Difference | ΔLogP = −0.36 vs. ethyl analog; ΔLogP = −0.68 vs. 1-methyl analog; ΔLogP = −0.88 vs. 1,3-dimethyl analog |
| Conditions | Computed partition coefficient (LogP) values reported by Fluorochem product specifications and PubChem XLogP3 3.0 algorithm |
Why This Matters
Procurement of the methyl-substituted compound provides superior aqueous-phase handling and chromatographic behavior relative to the ethyl congener, which may be critical for biochemical assay development and downstream purification workflows.
- [1] PubChem. 5-Amino-1-methylpyrimidine-2,4-dione, CID 265774, XLogP3-AA = −1.3. https://pubchem.ncbi.nlm.nih.gov/compound/265774 (accessed 2026-05-02). View Source
